

Application Notes and Protocols for DIPSO Sodium Salt in Cell Culture

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Compound of Interest

Compound Name: DIPSO sodium salt

Cat. No.: B022819

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Introduction

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its compatibility with biological systems. Its pKa of approximately 7.6 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 8.2.^{[1][2]} This characteristic is particularly beneficial for maintaining stable pH conditions in cell culture media, which is crucial for optimal cell growth, viability, and function. Unlike some other buffers, DIPSO is known for its low metal-binding capacity, minimizing interference with enzymatic reactions and cellular processes that are dependent on metal ions. These properties make **DIPSO sodium salt** a versatile tool in various cell culture applications, from routine cell line maintenance to more sensitive applications such as gamete and embryo culture.^[1]

Data Presentation

Quantitative data for **DIPSO sodium salt** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **DIPSO Sodium Salt**

Property	Value
Molecular Formula	C ₇ H ₁₆ NNaO ₆ S
Molecular Weight	265.26 g/mol
pKa at 25°C	~7.6
Useful pH Range	7.0 - 8.2
Appearance	White crystalline powder
Solubility	Soluble in water

Table 2: pKa of DIPSO as a Function of Temperature

Temperature (°C)	pKa
5	8.03
15	7.78
25	7.53
37	7.20
55	6.78

Data adapted from Roy, et al. (2008).[3]

Applications in Cell Culture

DIPSO sodium salt is a valuable buffering agent in a variety of cell culture applications due to its physiological pH range and low toxicity.

General Mammalian Cell Culture

Maintaining a stable pH is critical for the successful culture of mammalian cells. While many culture media rely on a bicarbonate-CO₂ buffering system, this can be sensitive to changes in atmospheric CO₂. Supplementing media with a stable, non-volatile buffer like DIPSO can provide additional buffering capacity, especially when cells are manipulated outside of a CO₂

incubator. A typical working concentration for DIPSO in mammalian cell culture is in the range of 10-25 mM.

Gamete and Embryo Culture

The development of gametes and embryos in vitro is highly sensitive to pH fluctuations. DIPSO has been successfully used in handling media for assisted reproductive technologies.[1] It is often used in combination with other buffers, such as MOPS and HEPES, to create a more robust buffering system over a range of temperatures, while potentially reducing the concentration of any single buffer and minimizing any potential toxicity.

Primary Neuron and Stem Cell Culture

Primary neurons and stem cells are notoriously sensitive to their culture environment. The use of a gentle and effective buffer like DIPSO can contribute to improved viability and differentiation. While specific protocols are often cell-type dependent, DIPSO can be incorporated into standard neuronal or stem cell media formulations to ensure pH stability.

Experimental Protocols

Protocol 1: Preparation of a 1 M DIPSO Sodium Salt Stock Solution

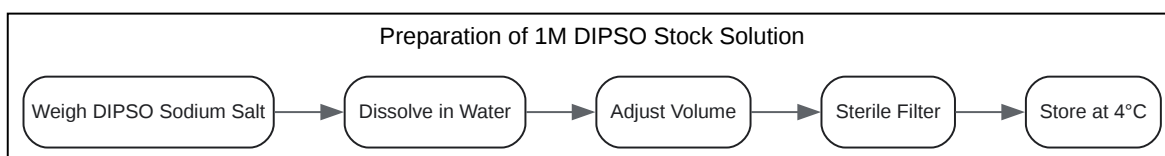
Materials:

- **DIPSO sodium salt** (MW: 265.26 g/mol)
- Nuclease-free water
- Sterile conical tubes or bottles
- Magnetic stirrer and stir bar
- 0.22 µm sterile filter

Procedure:

- Weigh out 26.53 g of **DIPSO sodium salt**.

- Add the powder to a beaker containing approximately 80 mL of nuclease-free water.
- Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
- Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.
- Sterilize the solution by passing it through a 0.22 μm filter into a sterile container.
- Store the 1 M stock solution at 4°C.



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Workflow for preparing a 1M DIPSO stock solution.

Protocol 2: Preparation of DIPSO-Buffered Saline (DBS)

Materials:

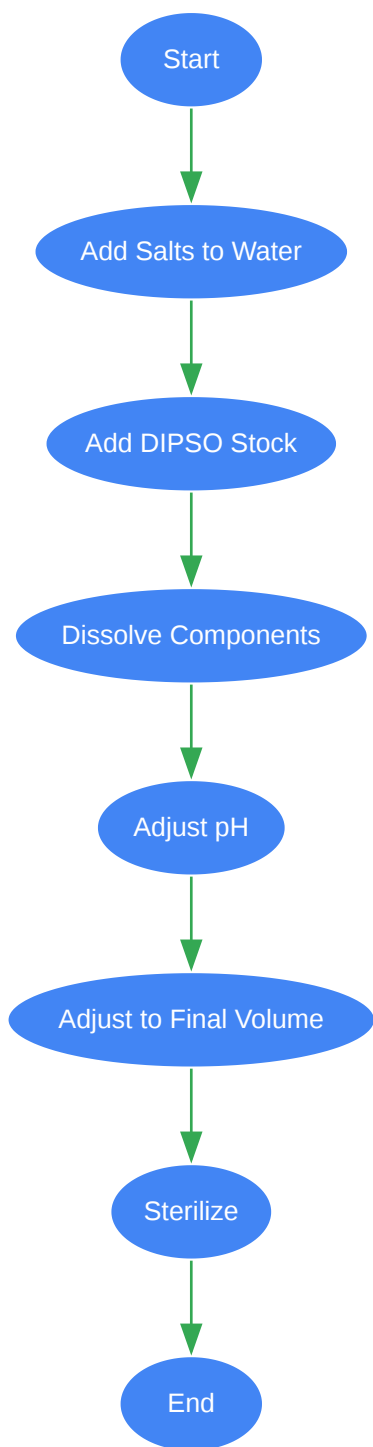
- 1 M **DIPSO sodium salt** stock solution
- Sodium Chloride (NaCl)
- Potassium Chloride (KCl)
- Disodium Phosphate (Na_2HPO_4)
- Potassium Phosphate Monobasic (KH_2PO_4)
- Nuclease-free water
- pH meter

- 1 M HCl and 1 M NaOH for pH adjustment

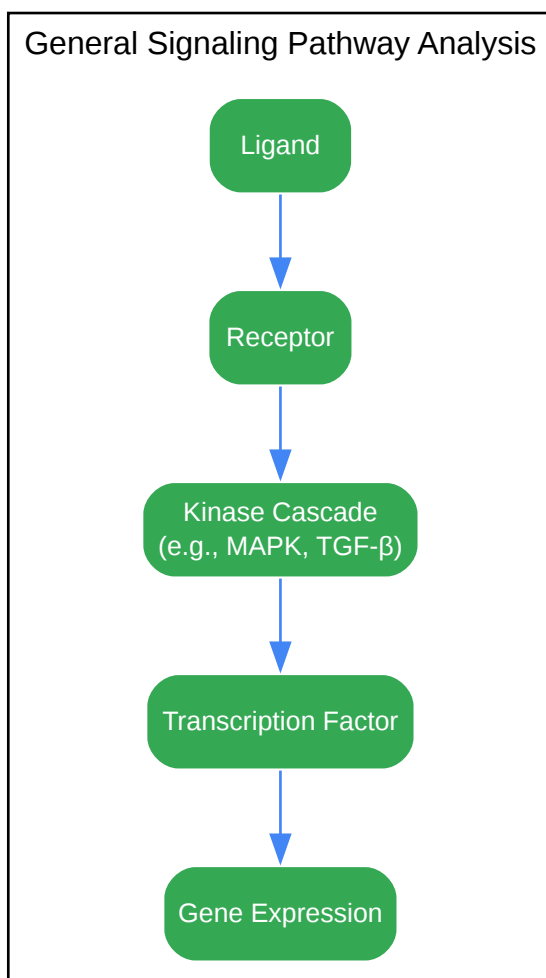
Procedure to prepare 1 L of 1X DBS with 20 mM DIPSO:

- To approximately 900 mL of nuclease-free water, add:
 - 8 g of NaCl
 - 0.2 g of KCl
 - 1.44 g of Na₂HPO₄
 - 0.24 g of KH₂PO₄
- Add 20 mL of 1 M **DIPSO sodium salt** stock solution.
- Stir until all components are dissolved.
- Adjust the pH to the desired value (e.g., 7.4) using 1 M HCl or 1 M NaOH.
- Add nuclease-free water to a final volume of 1 L.
- Sterilize by autoclaving or filtration.

DIPSO-Buffered Saline (DBS) Preparation



Prepare Assay Buffer (with DIPSO)	
Add Substrate	Add Enzyme (Initiate)
Incubate	
Add Stop Solution	Detect Signal



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References

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- To cite this document: BenchChem. [Application Notes and Protocols for DIPSO Sodium Salt in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022819#cell-culture-applications-of-dipso-sodium-salt]

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